REACTION_CXSMILES
|
C[C:2]([C:4]1[S:5][C:6]([CH2:9][CH:10]([N:12]=[N+:13]=[N-:14])[CH3:11])=[CH:7][CH:8]=1)=[O:3].BrBr.[OH-:17].[Na+]>>[N:12]([CH:10]([CH3:11])[CH2:9][C:6]1[S:5][C:4]([C:2]([OH:3])=[O:17])=[CH:8][CH:7]=1)=[N+:13]=[N-:14] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1SC(=CC1)CC(C)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N(=[N+]=[N-])C(CC1=CC=C(S1)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |